molecular formula C21H19NO2 B3270475 O-Benzoyl-N,N-dibenzylhydroxylamine CAS No. 52742-32-2

O-Benzoyl-N,N-dibenzylhydroxylamine

Cat. No. B3270475
CAS RN: 52742-32-2
M. Wt: 317.4 g/mol
InChI Key: QSVSJKYVIRQTEV-UHFFFAOYSA-N
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Description

O-Benzoyl-N,N-dibenzylhydroxylamine is a chemical compound with the molecular formula C21H19NO2 . It has an average mass of 317.381 Da and a monoisotopic mass of 317.141571 Da .


Synthesis Analysis

N,N-Dibenzylhydroxylamine, upon oxidation, yields N-benzyl-α-phenylnitrone, which can undergo cycloaddition reaction with suitable dipolarophiles . It can be used to synthesize N, N, O-trisubstituted hydroxylamines and arylamines .


Molecular Structure Analysis

The molecular structure of O-Benzoyl-N,N-dibenzylhydroxylamine consists of 21 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

O-Benzoylhydroxylamines have been identified as a versatile electrophilic aminating agent for transition metal-catalyzed C–N bond-forming reactions . They have been widely used in both academic and industrial research for the synthesis of various organic molecules and pharmaceuticals .


Physical And Chemical Properties Analysis

O-Benzoyl-N,N-dibenzylhydroxylamine has a molecular formula of C21H19NO2, an average mass of 317.381 Da, and a monoisotopic mass of 317.141571 Da .

Scientific Research Applications

Chemical Rearrangements and Transformations

O-Benzoyl-N,N-dibenzylhydroxylamine undergoes interesting chemical rearrangements. For example, when N-nitroso-N,O-dibenzylhydroxylamine is treated with acetic anhydride, it results in a remarkable rearrangement to 2-benzoyl-1-acetylbenzylhydrazine. This transformation shows the N-benzyl substituent transforming into the benzoyl group of the rearranged product (Kano & Anselme, 2010).

Applications in Organic Synthesis

O-Benzoyl-N,N-dibenzylhydroxylamine finds applications in organic synthesis. It is used in reactions like selective mono-acylation of 1,2- and 1,3-diols, demonstrating its usefulness in the synthesis of complex organic compounds. This reaction proceeds under mild conditions and can be used for the protection of hydroxy groups in sugars (Wakita & Hara, 2010).

Metabolic Studies

In metabolic studies, O-Benzoyl-N,N-dibenzylhydroxylamine is identified as a major in vitro metabolic product from rabbit fortified hepatic homogenates. This underscores its significance in understanding metabolic processes involving dibenzylamine (Beckett, Coutts, & Gibson, 1975).

Catalytic Applications

This compound plays a role in catalytic reactions as well. For instance, it is involved in Pd-catalyzed C-H amination of N-aryl benzamides, showcasing its potential in the synthesis of tertiary and secondary arylalkyl amines (Yoo et al., 2011).

Mechanism of Action

The mechanism of action of O-Benzoyl-N,N-dibenzylhydroxylamine involves the formation of carbon-nitrogen bonds via electrophilic amination reaction . This process has emerged as an attractive approach for the synthesis of various organic molecules and pharmaceuticals .

Future Directions

The future directions of research on O-Benzoyl-N,N-dibenzylhydroxylamine could involve exploring its potential applications in the synthesis of various organic molecules and pharmaceuticals . The development of efficient and selective methodologies for the construction of carbon-nitrogen bonds using O-Benzoyl-N,N-dibenzylhydroxylamine as an electrophilic aminating agent could be a key area of focus .

properties

IUPAC Name

(dibenzylamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(20-14-8-3-9-15-20)24-22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVSJKYVIRQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325547
Record name [(Dibenzylamino)oxy](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzoyl-N,N-dibenzylhydroxylamine

CAS RN

52742-32-2
Record name NSC510399
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Dibenzylamino)oxy](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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